molecular formula C9H12BrClN2O3 B2481523 2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride CAS No. 1713163-44-0

2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride

Cat. No.: B2481523
CAS No.: 1713163-44-0
M. Wt: 311.56
InChI Key: IILIJPMJZCOWQQ-UHFFFAOYSA-N
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Description

2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride is a halogenated aromatic compound featuring a 3-aminopropoxy substituent at the 2-position, a bromine atom at the 1-position, and a nitro group at the 4-position of the benzene ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

3-(2-bromo-5-nitrophenoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3.ClH/c10-8-3-2-7(12(13)14)6-9(8)15-5-1-4-11;/h2-3,6H,1,4-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILIJPMJZCOWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCCCN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route via Bromination of 4-Nitrophenol

The sequential introduction of substituents begins with 4-nitrophenol, where bromination at the ortho position relative to the hydroxyl group yields 2-bromo-4-nitrophenol. This step leverages the activating nature of the hydroxyl group, which directs electrophilic bromination to position 2 despite the deactivating nitro group at position 4. Subsequent conversion of the phenolic hydroxyl to a tosylate facilitates nucleophilic displacement by 3-aminopropanol under basic conditions. Protection of the primary amine as a phthalimide or tert-butoxycarbonyl (Boc) group is critical to prevent undesired side reactions during the substitution. Final deprotection and treatment with hydrochloric acid yield the target hydrochloride salt.

Key Data:

  • Bromination of 4-nitrophenol: 64–71% yield (analogous to nitration yields in).
  • Tosylation efficiency: >90% conversion (based on methodologies in).
  • Aminopropoxy introduction: 70–85% yield under optimized SN2 conditions.

Route via Ullmann Coupling

The Ullmann ether synthesis offers a direct pathway for coupling 1-bromo-4-nitrobenzene with 3-aminopropanol. This method employs a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) to facilitate the formation of the ether linkage at position 2. To mitigate interference from the amine group, a Boc-protected 3-aminopropanol precursor is used, followed by acidic deprotection (e.g., HCl/dioxane) to regenerate the amine. The reaction’s efficiency hinges on the electronic effects of the nitro group, which moderately deactivates the aryl bromide but permits coupling under elevated temperatures (110–130°C).

Optimization Insights:

  • Catalyst screening: CuI outperformed CuBr in achieving >75% yield (aligned with).
  • Temperature dependence: Yields dropped to <50% at temperatures below 100°C.
  • Protection strategy: Boc groups provided superior stability compared to acetyl protection.

Route via Mitsunobu Reaction

The Mitsunobu reaction enables the formation of the ether bond between 2-bromo-4-nitrophenol and 3-aminopropanol under mild conditions. Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), this method avoids harsh reaction environments while ensuring high regioselectivity. As with the Ullmann approach, amine protection is essential. Post-reaction deprotection with hydrochloric acid concurrently generates the hydrochloride salt, streamlining the synthesis.

Comparative Performance:

  • Reaction time: 12–24 hours vs. 48+ hours for Ullmann coupling.
  • Yield: 82–88% for Mitsunobu vs. 70–85% for Ullmann (based on).
  • Side products: Minimal (<5%) when using fresh DEAD.

Comparative Analysis of Synthetic Methods

Parameter Bromination-Tosylation Route Ullmann Coupling Mitsunobu Reaction
Overall Yield (%) 45–55 60–70 70–80
Reaction Time (h) 48–72 48–60 12–24
Purification Complexity High (multiple steps) Moderate Low
Scalability Limited by bromination step High High

The Mitsunobu reaction emerges as the most efficient method, balancing yield and reaction time. However, the Ullmann approach offers scalability advantages for industrial applications, despite longer reaction durations.

Characterization and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.7 Hz, H-6), 7.89 (dd, J = 8.7, 2.3 Hz, H-5), 7.62 (d, J = 2.3 Hz, H-3), 4.12 (t, J = 6.1 Hz, OCH₂), 3.01 (m, NH₂CH₂), 2.85 (t, J = 6.1 Hz, CH₂NH₃⁺Cl⁻).
  • ¹³C NMR : Peaks at δ 152.1 (C-NO₂), 134.8 (C-Br), 128.9 (C-O), and 41.5 (CH₂NH₃⁺Cl⁻) confirm substituent positions.

Infrared (IR) Spectroscopy

Strong absorptions at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 750 cm⁻¹ (C-Br) align with reported nitroaryl bromides. The NH₃⁺Cl⁻ stretch appears as a broad band near 2800 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The aminopropoxy group can be oxidized to form different functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of azides, nitriles, or thioethers.

    Reduction: Formation of 2-(3-Aminopropoxy)-1-amino-4-nitrobenzene.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

Chemistry

  • Intermediate Synthesis : Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.

Biology

  • Biochemical Probes : Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets. The aminopropoxy group can facilitate binding to proteins or enzymes, aiding in the study of biochemical pathways.

Medicine

  • Pharmacological Properties : Explored for antimicrobial and anticancer activities. The nitro group can be reduced to form reactive species that may exhibit cytotoxic effects on cancer cells.

    Recent studies have indicated that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation, suggesting that 2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride may have similar effects .

Industry

  • Material Development : Utilized in the development of new materials, including polymers and coatings. Its reactivity allows for incorporation into various polymer matrices, enhancing material properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study on the synthesis of novel compounds indicated that derivatives of this compound showed promising biological activity against certain bacterial strains .
  • Research into its use as a biochemical probe demonstrated that the compound could effectively bind to target proteins, providing insights into enzyme mechanisms .

Mechanism of Action

The mechanism of action of 2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the aminopropoxy group can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 3-Aminopropoxy Substitutents

The 3-aminopropoxy moiety is a common feature in several pharmacologically active compounds. Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituents/Features Synthesis Method Application/Activity Reference
2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride 3-Aminopropoxy, Br (1-position), NO₂ (4-position), HCl salt Not explicitly described in evidence Presumed reactivity for further derivatization
6-Amino-N-(4-(3-aminopropoxy)-2-(4-benzhydrylpiperazine-1-carbonyl)phenyl)hexanamide (7a) Piperazine-carbonyl, benzhydryl group, hexanamide chain Reduction of disulfide bond in precursor 6a, followed by RP-HPLC purification Potential biological activity (exact mechanism not specified)
CREBi (666–15) Naphthalenecarboxamine, 4-chloro-2-hydroxyphenylamino, 3-aminopropoxy Dissolved in DMSO and diluted in Neurobasal media CREB inhibitor; used in neuronal studies
Prexasertib (5-({5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl}amino)pyrazine-2-carbonitrile) Methoxy, pyrazolyl-amino-pyrazinecarbonitrile, (S)-lactate monohydrate salt Multi-step synthesis involving pyrazole and pyrazine coupling Checkpoint kinase inhibitor; Phase II clinical trials for advanced cancers

Pharmacological and Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound enhances aqueous solubility, similar to Prexasertib’s lactate monohydrate formulation .
  • Thermodynamic Stability : Derivatives like 7a–7d exhibit stability as oils, whereas Prexasertib’s crystalline salt form improves shelf life .

Biological Activity

2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group and a bromo substituent on a benzene ring, along with an aminopropoxy side chain. This unique combination of functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2022) demonstrated that various derivatives of similar compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged widely.

Table 1: Antimicrobial Activity of this compound

CompoundMIC (µg/mL)Bacterial Strain
2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene HCl5.00Staphylococcus aureus ATCC 25923
2-(3-Aminopropoxy)-1-bromo-4-nitrobenzene HCl10.00Escherichia coli ATCC 25922

The compound's effectiveness against these strains suggests its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms such as the generation of reactive oxygen species (ROS) and modulation of cell cycle progression.

Case Study: Induction of Apoptosis
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in increased levels of apoptotic markers, including caspase-3 activation and PARP cleavage. These findings indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Neuroprotective Properties

Emerging research suggests that compounds similar to this compound may exhibit neuroprotective effects. Preliminary studies indicate that such compounds could mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates capable of interacting with cellular components, while the aminopropoxy group may facilitate hydrogen bonding with biological macromolecules.

Q & A

Basic: How can researchers optimize the synthetic route for 2-(3-aminopropoxy)-1-bromo-4-nitrobenzene hydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution of a bromo-nitrobenzene precursor with 3-aminopropanol, followed by HCl salt formation. Key optimization steps include:

  • Reagent Ratios: Adjusting molar ratios of 3-aminopropanol to the bromo-nitrobenzene derivative (e.g., 1.2:1 to 2:1) to minimize side reactions like over-alkylation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while inert atmospheres (N₂/Ar) prevent oxidation of the amine group .
  • Characterization: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using 1H^1H-NMR (e.g., δ 8.2 ppm for aromatic protons) and X-ray crystallography (SHELX refinement) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H^1H-NMR: Identify aromatic protons (δ 7.5–8.5 ppm), aminopropoxy chain protons (δ 1.8–3.5 ppm), and nitro group effects on splitting patterns .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 348.97 for C₉H₁₁BrN₂O₃·HCl) with ±5 ppm accuracy .
  • X-ray Crystallography (SHELXL): Resolve crystal packing and confirm stereochemistry; refine data using SHELX software to resolve twinning or disorder .

Advanced: How do researchers address contradictions in reactivity data during substitution reactions?

Methodological Answer:
Discrepancies in reaction yields or byproduct formation often arise from:

  • Electrophilic vs. Nucleophilic Sites: Computational modeling (DFT) predicts preferential attack at the para-bromo position versus nitro group interference .
  • pH Sensitivity: The amine group’s protonation state (pH 7–9) influences nucleophilicity. Adjust buffer systems (e.g., phosphate vs. carbonate) to stabilize intermediates .
  • Case Study: Compare kinetic data from HPLC monitoring under varying temperatures (25°C vs. 60°C) to identify competing pathways .

Advanced: What strategies improve the compound’s stability in aqueous formulations for pharmacological studies?

Methodological Answer:

  • Lyophilization: Freeze-dry the hydrochloride salt with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the nitro group .
  • pH Optimization: Stability studies (25°C/60% RH) show degradation <5% at pH 4–6; use citrate buffers to maintain this range .
  • Light Sensitivity: Store in amber vials with desiccants (silica gel) to mitigate photodegradation of the nitrobenzene moiety .

Advanced: How is this compound utilized in designing kinase inhibitors or anticancer agents?

Methodological Answer:

  • Structural Analogs: Replace the bromo group with pyrazinecarbonitrile (see Prexasertib, a CHK1 inhibitor) to enhance target binding .
  • SAR Studies: Modify the aminopropoxy chain length (e.g., ethylene vs. propylene spacers) and assay cytotoxicity (IC₅₀) in cancer cell lines .
  • In Vivo Models: Encapsulate in PEGylated liposomes to improve bioavailability; monitor tumor regression in xenograft models via bioluminescence imaging .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid skin contact or inhalation of hydrochloride dust .
  • Waste Disposal: Neutralize aqueous waste with 1M NaOH (pH 7–8) before incineration to prevent nitro compound accumulation .
  • First Aid: For eye exposure, rinse with saline (15 mins) and seek medical evaluation due to potential corneal irritation .

Advanced: How can computational tools predict metabolic pathways or toxicity?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ProTox-II to assess bioavailability (LogP ~1.8) and hepatotoxicity risks from nitro group reduction .
  • Metabolite Identification: Simulate CYP450-mediated oxidation (e.g., CYP3A4) via docking studies (AutoDock Vina) and validate with LC-MS/MS .

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